molecular formula C30H34N6O3 B2742615 N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 887213-34-5

N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Numéro de catalogue B2742615
Numéro CAS: 887213-34-5
Poids moléculaire: 526.641
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a furylmethyl group, an isopropylamino group, a triazoloquinazolinone group, and a propanamide group. These groups are common in many pharmaceutical compounds and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a more detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Applications De Recherche Scientifique

Receptor Selectivity and Affinity

This compound and its derivatives demonstrate selectivity and high affinity for human A3 receptors, a subtype of adenosine receptors. For example, certain derivatives have shown Ki values (a measure of binding affinity) as low as 0.65 nM at human A3 receptors, displaying significant selectivity compared to rat A1 and A2A receptors (Kim, Ji, & Jacobson, 1996).

Antitumor and Anti-Monoamine Oxidase Properties

Derivatives of this compound have been studied for their potential antitumor and anti-monoamine oxidase properties. These properties suggest a potential use in cancer therapy and for the treatment of conditions associated with monoamine oxidase, such as depression (Markosyan et al., 2010).

Antibacterial and Antifungal Activity

Some derivatives of this compound have shown promising antibacterial and antifungal activities. This indicates their potential as novel agents in treating infections caused by various microorganisms (Hassan, 2013).

Antihypertensive Activity

Certain triazoloquinazoline derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, suggesting potential therapeutic applications in managing high blood pressure (Alagarsamy & Pathak, 2007).

Synthesis and Characterization

There has been considerable research into the synthesis and characterization of these compounds, contributing to the understanding of their chemical properties and potential for further development into therapeutic agents. Studies have focused on developing efficient synthetic routes and characterizing the compounds using various spectroscopic methods (El-Shenawy, 2017).

Development of H1-Antihistaminic Agents

Novel triazoloquinazolin-5-ones derivatives have been investigated for their potential as H1-antihistaminic agents, which could be significant in the treatment of allergic reactions (Alagarsamy et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its exact structure, how it’s used, and the dose. Without specific studies on this compound, it’s difficult to provide a detailed analysis .

Orientations Futures

Future research on this compound could involve detailed studies of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Propriétés

IUPAC Name

N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O3/c1-21(2)34(20-24-7-6-18-39-24)17-16-31-28(37)15-14-27-32-33-30-35(19-23-12-10-22(3)11-13-23)29(38)25-8-4-5-9-26(25)36(27)30/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCSLRKIJDNXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCN(CC5=CC=CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((furan-2-ylmethyl)(isopropyl)amino)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.